N-DMTr-N4-benzoyl-morpholino-cytosine-5'-O-phosphoramidite

Description

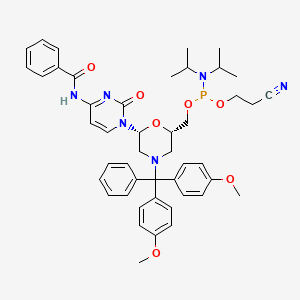

N-DMTr-N4-Benzoyl-Morpholino-Cytosine-5'-O-Phosphoramidite is a specialized phosphoramidite monomer used in solid-phase oligonucleotide synthesis. Its structure features:

- Morpholino backbone: A methylenemorpholine ring replaces the natural ribose/deoxyribose sugar, linked via phosphorodiamidate groups instead of phosphates .

- Protecting groups:

- Phosphoramidite moiety: Facilitates coupling via standard phosphoramidite chemistry.

This compound is critical for synthesizing morpholino oligonucleotides, which exhibit enhanced nuclease resistance and binding affinity compared to natural nucleic acids .

Properties

Molecular Formula |

C46H53N6O7P |

|---|---|

Molecular Weight |

832.9 g/mol |

IUPAC Name |

N-[1-[(2R,6S)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C46H53N6O7P/c1-33(2)52(34(3)4)60(57-29-13-27-47)58-32-41-30-50(31-43(59-41)51-28-26-42(49-45(51)54)48-44(53)35-14-9-7-10-15-35)46(36-16-11-8-12-17-36,37-18-22-39(55-5)23-19-37)38-20-24-40(56-6)25-21-38/h7-12,14-26,28,33-34,41,43H,13,29-32H2,1-6H3,(H,48,49,53,54)/t41-,43+,60?/m0/s1 |

InChI Key |

OCPFHAMGFFKQIG-UQSDLCBCSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1CN(C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Origin of Product |

United States |

Preparation Methods

Protection of the Cytosine Base

The synthesis begins with protecting the exocyclic amine group of cytosine. N4-Benzoylation is achieved by reacting cytosine with benzoyl chloride in anhydrous pyridine or dimethylformamide (DMF) under inert conditions. This step prevents unwanted side reactions during subsequent phosphorylation and coupling:

$$

\text{Cytosine} + \text{Benzoyl chloride} \xrightarrow{\text{pyridine}} \text{N4-Benzoyl-cytosine}

$$

The reaction typically proceeds at 0–25°C for 4–6 hours, yielding >95% product.

5'-O-Dimethoxytritylation (DMTr)

The 5'-hydroxyl group is protected with a dimethoxytrityl (DMTr) group to direct phosphoramidite coupling. This involves treating the morpholino-cytosine derivative with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in pyridine or dichloromethane:

$$

\text{Morpholino-cytosine} + \text{DMTr-Cl} \xrightarrow{\text{pyridine}} \text{5'-O-DMTr-morpholino-cytosine}

$$

The reaction is quenched with methanol, and the product is purified via silica gel chromatography (yield: 85–90%).

Phosphitylation

The final step introduces the phosphoramidite moiety. The 5'-O-DMTr-morpholino-cytosine is reacted with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a base like N,N-diisopropylethylamine (DIPEA):

$$

\text{5'-O-DMTr-morpholino-cytosine} + \text{ClP(NiPr}_2\text{)} \xrightarrow{\text{DIPEA}} \text{N-DMTr-N4-benzoyl-morpholino-cytosine-5'-O-phosphoramidite}

$$

This exothermic reaction requires anhydrous tetrahydrofuran (THF) or acetonitrile at −10°C to 0°C. The product is precipitated in cold hexane and purified via flash chromatography (purity: ≥97%).

Industrial Production Methods

Industrial-scale synthesis employs automated synthesizers and high-throughput purification. Key steps include:

- Continuous-Flow Reactors : Enable precise control of temperature and reagent stoichiometry during benzoylation and phosphitylation.

- Membrane-Based Solvent Exchange : Replaces traditional distillation for anhydrous solvent preparation, reducing energy costs.

- High-Performance Liquid Chromatography (HPLC) : Ensures >99% purity for pharmaceutical-grade batches.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 70–80% | 85–90% |

| Purity | 95–97% | ≥99% |

| Batch Time | 5–7 days | 2–3 days |

Protecting Group Strategies

N4-Benzoyl vs. Alternative Protections

The N4-benzoyl group is preferred over acetyl or isobutyryl due to its stability under acidic detritylation conditions:

| Protecting Group | Stability (pH 1–3) | Deprotection Method |

|---|---|---|

| Benzoyl | High | Ammonia/methylamine (55°C) |

| Acetyl | Moderate | Ammonia (room temp) |

| Isobutyryl | Low | Ammonia (room temp) |

DMTr vs. Monomethoxytrityl (MMTr)

DMTr offers superior acid lability compared to MMTr, enabling rapid removal with 3% trichloroacetic acid (TCA) in dichloromethane.

Phosphitylation Optimization

Activators and Solvents

Tetrazole or 5-ethylthio-1H-tetrazole (ETT) are optimal activators, achieving coupling efficiencies >99%. Acetonitrile outperforms THF due to better solubility of phosphoramidite intermediates.

Moisture Sensitivity

Phosphitylation must occur under <10 ppm moisture to prevent hydrolysis. Industrial setups use nitrogen-purged gloveboxes and molecular sieves.

Comparative Analysis with Other Phosphoramidites

Morpholino vs. DNA Phosphoramidites

Morpholino phosphoramidites exhibit higher coupling yields (98–99%) than DNA counterparts (95–97%) due to reduced steric hindrance.

| Property | Morpholino | DNA Phosphoramidite |

|---|---|---|

| Coupling Yield | 98–99% | 95–97% |

| Nuclease Resistance | High | Low |

| Cost per gram | $1,200–$1,500 | $300–$500 |

Alternative Synthetic Routes

The H-phosphonate approach (source 5) avoids moisture-sensitive phosphoramidites but requires oxidative sulfurization, complicating scale-up.

Challenges and Solutions

- Moisture Sensitivity : Solved via anhydrous solvent systems and automated moisture monitoring.

- Byproduct Formation : Minimized using excess DIPEA (1.5 equiv) during phosphitylation.

- Purification Complexity : Addressed with reverse-phase HPLC and ion-exchange resins.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite undergoes various chemical reactions, including:

Substitution: The DMTr group can be removed under acidic conditions to expose the 5’-hydroxyl group for further reactions.

Common Reagents and Conditions

Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide in acetonitrile.

Substitution: Trichloroacetic acid in dichloromethane for DMTr removal.

Major Products Formed

Oxidation: Formation of phosphate triester.

Substitution: Exposure of the 5’-hydroxyl group for further oligonucleotide synthesis.

Scientific Research Applications

N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite is widely used in scientific research, particularly in the synthesis of oligonucleotides for various applications :

Mechanism of Action

The mechanism of action of N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis . The compound acts as a building block, allowing for the sequential addition of nucleotides to form a desired sequence . The DMTr group protects the 5’-hydroxyl group during synthesis, preventing unwanted side reactions . Once the oligonucleotide synthesis is complete, the DMTr group is removed to expose the 5’-hydroxyl group for further modifications or applications .

Comparison with Similar Compounds

Research Findings and Challenges

Key Studies

- Reverse Synthesis Efficiency: 5′→3′ synthesis with morpholino phosphoramidites achieves near-quantitative coupling yields, enabling long oligonucleotide synthesis (>100 nt) .

- Stability Data: Morpholino phosphoramidites exhibit longer shelf lives at -20°C compared to TBDMS-protected deoxyribose derivatives .

Limitations

- Cost: Morpholino phosphoramidites are ~3–5× more expensive than standard DNA/RNA monomers due to complex synthesis .

- Solubility : Higher molecular weight (e.g., 832.92 g/mol vs. 445.58 g/mol for deoxycytidine derivatives) may require optimized solvent systems .

Biological Activity

N-DMTr-N4-benzoyl-morpholino-cytosine-5'-O-phosphoramidite is a synthetic nucleoside phosphoramidite that plays a crucial role in the synthesis of morpholino oligomers, which are known for their ability to modulate gene expression. This article explores its biological activity, focusing on its stability, binding affinity, and therapeutic applications.

Chemical Structure and Properties

This compound features several key structural components:

- Morpholino Ring : Enhances stability against nucleases.

- Dimethoxytrityl (DMTr) Group : Protects the 5' position, facilitating oligonucleotide synthesis.

- Benzoyl Group : Attached at the N4 position, contributing to the compound's unique properties.

- Phosphoramidite Linkage : Essential for coupling reactions during oligonucleotide synthesis.

This compound's design allows it to withstand enzymatic degradation while maintaining a high binding affinity for complementary RNA sequences, making it suitable for various biological applications .

The primary mechanism of action involves the coupling of this compound with activated nucleotides. This reaction typically uses activators like tetrazole to facilitate the formation of phosphodiester bonds. The process can be summarized as follows:

- Activation : The phosphoramidite is activated in the presence of tetrazole.

- Coupling : The activated phosphoramidite reacts with the hydroxyl group of the growing oligonucleotide chain.

- Deprotection : The DMTr group is removed to allow further synthesis cycles.

This efficient process enables the stepwise assembly of high-fidelity oligonucleotides .

Biological Applications

This compound is primarily utilized in:

- Antisense Therapy : Morpholino oligomers synthesized from this compound can inhibit mRNA translation by blocking ribosomal access or triggering RNA degradation pathways.

- Gene Silencing : They can effectively modulate gene expression, providing potential therapeutic applications in genetic disorders and cancer treatment.

Studies have demonstrated that oligomers synthesized using this phosphoramidite exhibit strong binding affinity to complementary RNA sequences, as confirmed by techniques such as gel shift assays and surface plasmon resonance .

Comparative Analysis

To highlight the unique features of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Boc-N4-benzoyl-morpholino-cytosine | Contains a Boc protecting group | Less stable than DMTr derivatives |

| N-acetyl-N4-benzoyl-morpholino-cytosine | Acetyl group at N position | Weaker binding affinity compared to DMTr |

| 2'-O-methylcytidine-5'-O-phosphoramidite | Contains a 2'-O-methyl modification | Increases resistance to degradation by RNases |

This compound stands out due to its enhanced stability and binding properties, making it particularly suitable for therapeutic applications and research involving gene modulation .

Case Studies and Research Findings

Recent studies have focused on the efficacy of morpholino oligomers in various biological contexts. For instance:

- A study demonstrated that morpholino oligomers could effectively silence specific genes involved in cancer progression, leading to reduced tumor growth in animal models .

- Another research highlighted the use of these compounds in modulating gene expression related to muscular dystrophy, showing promising results in restoring functional protein levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.